3-Amino-5-(5-benzofuryl)pyrazole is a pyrazole derivative featuring an amino group at the 3-position and a benzofuryl substituent at the 5-position. This compound is part of a larger class of pyrazole derivatives that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of 3-amino-5-(5-benzofuryl)pyrazole allows it to engage in various interactions with biological targets, making it a valuable subject of study.
3-Amino-5-(5-benzofuryl)pyrazole is classified under heterocyclic compounds, specifically as an aminopyrazole. This classification is significant due to the compound's structural features that contribute to its reactivity and biological activity.
The synthesis of 3-amino-5-(5-benzofuryl)pyrazole can be achieved through several methods. A commonly reported approach involves the reaction of hydrazine derivatives with suitable carbonyl compounds or nitriles. For instance, the condensation of β-ketonitriles with hydrazines has been recognized as a versatile method for generating various aminopyrazoles, including those with benzofuryl substituents .
The molecular structure of 3-amino-5-(5-benzofuryl)pyrazole can be represented as follows:
The structure includes a pyrazole ring with an amino group at position 3 and a benzofuryl group at position 5, contributing to its unique chemical properties.
3-Amino-5-(5-benzofuryl)pyrazole can participate in various chemical reactions typical for pyrazole derivatives:
Reactions involving this compound may require specific conditions such as temperature control, inert atmosphere, or particular solvents to achieve optimal yields and selectivity.
The mechanism by which 3-amino-5-(5-benzofuryl)pyrazole exerts its biological effects involves interaction with specific molecular targets within cells:
Studies have shown that similar compounds exhibit low micromolar IC50 values against various cancer cell lines, indicating significant potency .
3-Amino-5-(5-benzofuryl)pyrazole has potential applications in:
The exploration of 3-amino-5-(5-benzofuryl)pyrazole originates from parallel advancements in pyrazole and benzofuran chemistry. Pyrazole derivatives gained prominence in the 1990s with COX-2 inhibitors like celecoxib, highlighting their therapeutic versatility [1] [9]. Concurrently, benzofuran scaffolds emerged as privileged structures in antimicrobial and anticancer drug discovery due to their natural abundance and bioactivity [5]. The hybridization of these pharmacophores—linking the 5-position of pyrazole to benzofuran’s C5 carbon—was first reported in early 2000s efforts to combat multidrug resistance. This fusion aimed to synergize pyrazole’s kinase inhibitory potential with benzofuran’s DNA-intercalating properties [4] [5]. Key milestones include:
Table 1: Evolution of Key Pyrazole-Benzofuran Hybrids
Year | Compound Class | Therapeutic Focus | Key Advancement |
---|---|---|---|
2005 | 5-(Benzofuran-2-yl)pyrazoles | Antimicrobial | First MIC values against MRSA (32–64 µg/mL) |
2013 | 3-Amino-5-arylpyrazoles | Anticancer | Tubulin inhibition (IC₅₀ = 0.08–12 µM) [1] |
2020 | Benzofuropyrazolo[3,4-d]pyrimidines | Kinase inhibition | Selectivity for CDK/Aurora kinases [4] |
The molecular architecture of 3-amino-5-(5-benzofuryl)pyrazole (C₁₁H₉N₃O) integrates three pharmacologically critical elements:
Table 2: Key Non-Covalent Interactions Enabled by Structural Motifs
Structural Element | Interaction Type | Biological Targets |
---|---|---|
3-Amino group (NH₂) | H-bond donation/acceptance | ATP-binding sites (kinases) |
Benzofuran π-system | Intercalation/π-stacking | DNA minor groove, enzyme hydrophobic pockets |
Pyrazole N1–H | H-bond donation | Tubulin Arg241 residue [1] |
Bioisosteric applications include:
This hybrid scaffold addresses two global challenges: antimicrobial resistance (AMR) and refractory cancers.
Antimicrobial Applications
Derivatives exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The lead compound 9 (Table 3) achieves MIC values of 4 µg/mL against clinical MDR isolates by disrupting DNA gyrase B–ATPase activity. This inhibition is structurally attributed to:
Table 3: Antimicrobial Profile of Key Analogs
Compound | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | Mechanistic Insight |
---|---|---|---|
9 (Pyrazoline-benzofuran) | 4 | 4 | DNA gyrase B inhibition, bacteriostatic [8] |
5-(Benzofuran-2-yl)-3AP | 8–16 | 16–32 | Membrane disruption |
Fluoroquinolone (control) | 0.5–256* | 1–512* | Variable resistance |
*Resistance-dependent variability
Anticancer Applications
The scaffold inhibits multiple oncological targets:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7